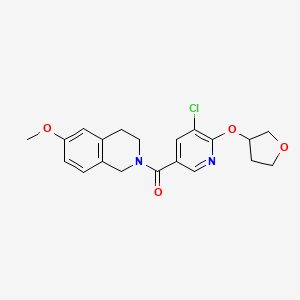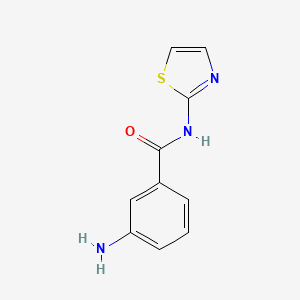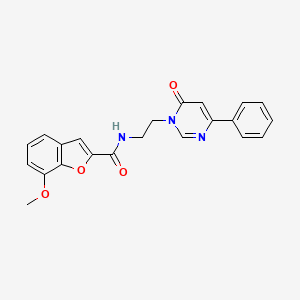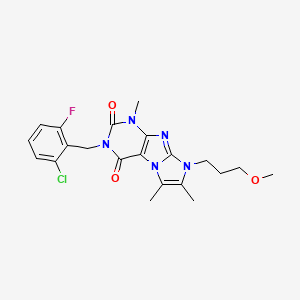![molecular formula C11H9F3O3 B2867007 Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate CAS No. 1226460-04-3](/img/structure/B2867007.png)
Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate” is a chemical compound with the CAS Number: 1226460-04-3 . Its molecular formula is C11H9F3O3 and it has a molecular weight of 246.19 . The IUPAC name for this compound is methyl (2E)-3- [4- (trifluoromethoxy)phenyl]-2-propenoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9F3O3/c1-16-10 (15)7-4-8-2-5-9 (6-3-8)17-11 (12,13)14/h2-7H,1H3/b7-4+ . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Photopolymerization Applications
Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate finds significant use in photopolymerization processes. A study by Wu et al. (2016) on a thioxanthone-based one-component polymerizable visible light photoinitiator demonstrates its potential in initiating photopolymerization of acrylates under visible light exposure. This has applications in the food packing and biomedical fields due to its higher activity and better migration stability compared to other initiators (Wu et al., 2016).
Controlled and Triggered Small Molecule Release
This compound can be incorporated into devices for controlled and triggered small molecule delivery. Gao et al. (2013) explored a device using a polymeric microgel layer for pH-dependent release of small molecules, showcasing the potential for developing implantable devices for controlled drug release (Gao et al., 2013).
Luminescence in Thin Films
The luminescence properties of acrylate polymers are also of interest. Rawlins et al. (1996) studied a complex in UV-curable acrylate resins, acting as a spectroscopic probe, highlighting the use of this compound in investigating polymerization processes and developing sensitive materials (Rawlins et al., 1996).
Environmental Applications
Concerning environmental technology, Wu et al. (2016) discussed the removal of methyl acrylate, a related compound, by a ceramic-packed biotrickling filter. This study underscores the importance of understanding and mitigating the environmental impact of acrylate compounds (Wu et al., 2016).
Advanced Polymer Synthesis
In the field of advanced polymer synthesis, Anastasaki et al. (2014) demonstrated the photoinduced living radical polymerization of acrylates, paving the way for the synthesis of ω-functional and α,ω-heterofunctional poly(acrylates) with high efficiency and control. This has significant implications for the design of functional polymers and materials (Anastasaki et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
methyl (E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-16-10(15)7-4-8-2-5-9(6-3-8)17-11(12,13)14/h2-7H,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVYMUINRMQQIT-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2866925.png)
![N-[4-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide](/img/structure/B2866926.png)
![8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866929.png)



![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2866937.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2866938.png)
![2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2866939.png)
![1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2866943.png)
![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2866944.png)


